2-(4-ethylphenyl)-1H-indole-3-carbaldehyde
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Description
2-(4-ethylphenyl)-1H-indole-3-carbaldehyde, also known as 4-ethylphenylindole-3-carbaldehyde, is an important compound in the field of organic chemistry. It is a key intermediate in the synthesis of various drugs and other compounds. In
Scientific Research Applications
Synthesis Techniques and Catalysis
A notable study highlights the gold-catalyzed cycloisomerization of specific propynols into 1H-indole-2-carbaldehydes and related compounds, revealing an efficient and straightforward synthesis approach. This method emphasizes the catalytic potential of gold in activating alkyne moieties, leading to high yields of the desired products (Kothandaraman et al., 2011).
Green Chemistry Approaches
Innovations in green chemistry are demonstrated through the use of ZnO nanoparticles in a solvent-free grindstone method for the synthesis of knoevenagel condensed products of indole-3-carbaldehydes. This method offers advantages such as excellent yields, short reaction times, and environmental benefits, positioning it as a sustainable alternative in organic synthesis (Madan, 2020).
Antimicrobial Applications
Research on indole semicarbazones synthesized from derivatives of 1-(2-Oxo-2-phenyl-ethyl)-2-phenyl-1H-indole-3-carbaldehyde has shown promising antimicrobial activities. This study provides insights into the potential of these compounds in combating various bacterial and fungal infections, highlighting the versatility of indole derivatives in medical chemistry (Laxmi & Rajitha, 2010).
Anticonvulsant Properties
Further research into indole derivatives reveals their potential in developing anticonvulsant medications. A study focusing on the synthesis of novel indole compounds and their evaluation for anticonvulsant activity underlines the therapeutic prospects of these molecules in treating seizures and related neurological disorders (Gautam, Gupta, & Yogi, 2021).
Organic Semiconductor Materials
The fluorescence and electrochemical properties of novel indole-based compounds are explored, indicating their potential as metal-free organic fluorescent and semiconductor materials. These findings open new avenues for the use of indole derivatives in optoelectronic applications, showcasing their versatility beyond pharmaceutical uses (Sravanthi & Manju, 2015).
properties
IUPAC Name |
2-(4-ethylphenyl)-1H-indole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-2-12-7-9-13(10-8-12)17-15(11-19)14-5-3-4-6-16(14)18-17/h3-11,18H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCFKXRZUZSAFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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